molecular formula C22H23N3O2 B10908060 (2E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enenitrile

Cat. No.: B10908060
M. Wt: 361.4 g/mol
InChI Key: KQZUKDVBZWRUEW-SFQUDFHCSA-N
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Description

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[4-(ISOPENTYLOXY)-3-METHOXYPHENYL]-1-ETHENYL CYANIDE is a complex organic compound characterized by its benzimidazole core and a phenyl group substituted with isopentyloxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[4-(ISOPENTYLOXY)-3-METHOXYPHENYL]-1-ETHENYL CYANIDE typically involves multi-step organic reactions The initial step often includes the formation of the benzimidazole core through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid or its derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[4-(ISOPENTYLOXY)-3-METHOXYPHENYL]-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ethenyl cyanide moiety to other functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction could produce a saturated nitrile compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[4-(ISOPENTYLOXY)-3-METHOXYPHENYL]-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties. Researchers are exploring its efficacy and mechanism of action in various biological systems.

Industry

In industry, the compound’s properties make it suitable for applications in materials science, such as the development of advanced polymers and coatings. Its stability and reactivity are advantageous for creating materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[4-(ISOPENTYLOXY)-3-METHOXYPHENYL]-1-ETHENYL CYANIDE involves its interaction with molecular targets in biological systems. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The phenyl group with its substituents may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and phenyl-substituted ethenyl cyanides. Examples are:

  • 1H-1,3-Benzimidazole-2-yl derivatives with different substituents on the phenyl group.
  • Ethenyl cyanides with various alkoxy and methoxy substituents.

Uniqueness

What sets (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-[4-(ISOPENTYLOXY)-3-METHOXYPHENYL]-1-ETHENYL CYANIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. The isopentyloxy and methoxy groups on the phenyl ring enhance its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enenitrile

InChI

InChI=1S/C22H23N3O2/c1-15(2)10-11-27-20-9-8-16(13-21(20)26-3)12-17(14-23)22-24-18-6-4-5-7-19(18)25-22/h4-9,12-13,15H,10-11H2,1-3H3,(H,24,25)/b17-12+

InChI Key

KQZUKDVBZWRUEW-SFQUDFHCSA-N

Isomeric SMILES

CC(C)CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC

Origin of Product

United States

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